Phosphoric acid, cadmium salt

Descripción general

Descripción

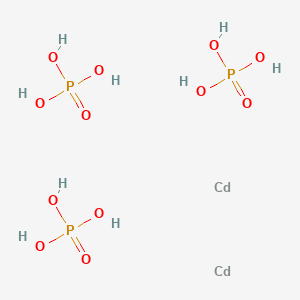

Phosphoric acid, cadmium salt, also known as this compound, is a useful research compound. Its molecular formula is Cd3(PO4)2 and its molecular weight is 518.81 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Phosphoric acid, cadmium salt, also known as cadmium;phosphoric acid, primarily targets divalent cations such as Fe++, Cu++, Ca++, and Mg++ . It is used in the removal of iron and cadmium from phosphoric acid solutions .

Mode of Action

The compound interacts with its targets by binding to them. The sulfonic-based resin (MTC1600H) is more selective for Cd (against Fe), especially at high phosphoric acid concentration and low sorbent dosage . This interaction leads to changes in the concentration of these cations in the solution.

Biochemical Pathways

The affected biochemical pathways primarily involve the transport and distribution of divalent cations. The compound’s action disrupts the balance of these cations, leading to changes in their concentrations . The downstream effects of this disruption can vary depending on the specific cation involved and the environmental context.

Pharmacokinetics

It is known that the compound can be absorbed and distributed widely in the body as phosphate . The compound’s impact on bioavailability is likely related to its ability to bind and sequester divalent cations .

Result of Action

The primary result of the compound’s action is the removal of iron and cadmium from phosphoric acid solutions . This can lead to changes in the concentrations of these metals in the solution, which can have various downstream effects depending on the specific context.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s action is more effective at high phosphoric acid concentrations and low sorbent dosages . Additionally, the compound’s efficacy and stability can be affected by the presence of other substances in the environment, such as other divalent cations .

Actividad Biológica

Phosphoric acid, cadmium salt, is a compound that has garnered attention due to its biological implications, particularly concerning cadmium's toxicity and its interactions in biological systems. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

Overview of Cadmium Toxicity

Cadmium (Cd) is a heavy metal known for its toxic effects on human health and the environment. It primarily enters the body through dietary intake, inhalation, or dermal exposure. The biological activity of cadmium is largely characterized by its ability to interfere with cellular processes and induce oxidative stress. Key points regarding cadmium toxicity include:

- Mechanism of Action : Cadmium disrupts cellular functions by generating reactive oxygen species (ROS), leading to oxidative damage in proteins, lipids, and DNA. This process can trigger apoptosis and necrosis in affected cells.

- Target Organs : The kidneys and liver are primary target organs for cadmium toxicity. Accumulation in these organs can lead to renal dysfunction and hepatic damage.

- Carcinogenic Potential : Cadmium is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence for its carcinogenicity in humans.

Biological Activity and Mechanisms

The biological activity of this compound can be summarized as follows:

- Absorption and Distribution : Cadmium from phosphoric acid salts is readily absorbed through the gastrointestinal tract and can accumulate in various tissues, particularly in the liver and kidneys. The bioavailability of cadmium is influenced by the pH of the environment; lower pH levels enhance cadmium solubility and uptake by plants and animals .

- Interactions with Cellular Components : Cadmium can bind to sulfhydryl groups in proteins, leading to altered protein function and enzyme inhibition. This interaction is critical in understanding how cadmium affects metabolic pathways within cells .

- Induction of Oxidative Stress : The presence of cadmium increases oxidative stress markers in cells. Studies have shown that cadmium exposure leads to heightened levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating damage to cell membranes .

Case Studies

Several studies have investigated the biological effects of this compound:

- Aquatic Toxicology : A study examining the effects of cadmium on aquatic organisms revealed that exposure to cadmium salts significantly impaired growth and reproduction in fish species. The study highlighted that cadmium accumulation was highest in liver tissues, correlating with increased mortality rates .

- Plant Uptake Studies : Research on plant uptake demonstrated that cadmium from phosphoric acid fertilizers significantly increased cadmium concentrations in leafy vegetables. This bioaccumulation poses risks to human health through dietary intake .

- Human Health Assessment : Epidemiological studies have linked chronic exposure to cadmium with increased incidences of kidney disease and hypertension among populations living near industrial sites where phosphoric acid is produced .

Table 1: Toxicological Profile of Cadmium

| Endpoint | Value |

|---|---|

| Acute Toxicity | LD50 (oral) ~ 300 mg/kg |

| Chronic Exposure Effects | Renal dysfunction, osteoporosis |

| Carcinogenicity | Group 1 (IARC) |

| Major Sources | Food (vegetables), Tobacco |

Table 2: Cadmium Concentration in Common Foods

| Food Item | Average Cd Concentration (mg/kg) |

|---|---|

| Leafy Vegetables | 0.051 - 0.124 |

| Shellfish | Up to 1.0 |

| Organ Meats | Variable |

Aplicaciones Científicas De Investigación

Cadmium Removal in Phosphoric Acid Production

Cadmium is a toxic heavy metal that can contaminate phosphoric acid during its production from phosphate rock. The presence of cadmium in fertilizers poses health risks to plants and animals, making its removal essential. Various methods have been developed for cadmium removal from wet phosphoric acid (WPA), including:

- Solvent Extraction : This is one of the most widely adopted techniques for cadmium removal. It involves using organic solvents to selectively extract cadmium ions from the phosphoric acid solution. Recent studies have shown that solvent extraction can achieve high removal efficiencies, although it requires careful management of the solvent used to minimize environmental impact .

- Precipitation : This method involves adding chemical agents that react with cadmium ions to form insoluble compounds that can be filtered out. For example, sodium sulfide (Na₂S) has been used effectively to precipitate cadmium as cadmium sulfide (CdS), achieving removal efficiencies exceeding 90% under optimal conditions .

- Ion Exchange and Adsorption : These techniques utilize materials that selectively bind cadmium ions from the solution. Research indicates that certain resins and modified clays can effectively adsorb cadmium, thus purifying the phosphoric acid .

Industrial Applications

A notable case study involved the implementation of a solvent extraction process in a fertilizer manufacturing facility. The process was designed to treat phosphoric acid containing cadmium concentrations as high as 60 mg/L. By optimizing the extraction conditions, including pH and temperature, researchers achieved a reduction of cadmium levels to below 1 mg/L, meeting regulatory standards for fertilizer safety .

Environmental Impact

Another study focused on the environmental implications of cadmium contamination in agricultural soils due to the application of contaminated fertilizers. The research highlighted how effective removal processes for cadmium from phosphoric acid could significantly reduce soil contamination levels, thereby improving soil health and crop yield .

Comparative Data Table

The following table summarizes various methods for removing cadmium from phosphoric acid solutions along with their efficiencies:

| Method | Removal Efficiency (%) | Key Advantages | Limitations |

|---|---|---|---|

| Solvent Extraction | Up to 95% | High efficiency; selective | Environmental concerns with solvents |

| Precipitation | Up to 90% | Simple process; low cost | Requires careful handling of reagents |

| Ion Exchange | Varies (up to 85%) | Effective for low concentrations | Resin cost; regeneration needed |

| Adsorption | Varies (up to 80%) | Utilizes natural materials | Slower kinetics; saturation issues |

Análisis De Reacciones Químicas

Complexation Reactions

Cadmium ions in phosphoric acid form chlorocomplexes with organic amines, enabling selective extraction. This mechanism is critical in liquid-liquid extraction processes:

Reaction :

-

Conditions :

Data Table 1 : Complexation-Based Cadmium Removal

| Parameter | Value | Source |

|---|---|---|

| Extraction solvent | Trioctylamine/FeCl₃ | |

| Cd removal efficiency | 92–97% | |

| Reagent consumption | 0.5–1.2 kg/ton P₂O₅ |

Precipitation Reactions

Cadmium precipitates as sulfides or sulfates under controlled conditions:

Sulfide Precipitation

Reaction :

-

Conditions :

Data Table 2 : Sulfide Precipitation Efficiency

| [H₃PO₄] (% P₂O₅) | Temp (°C) | S/Cd Molar Ratio | Cd Removal (%) |

|---|---|---|---|

| 25 | 25 | 3:1 | 92 |

| 30 | 50 | 4:1 | 98 |

| 45 | 90 | 5:1 | 85 |

Sulfate Co-Precipitation

Cadmium binds to anhydrous calcium sulfate (CaSO₄) during phosphate rock digestion:

Reaction :

Adsorption and Ion Exchange

Solid adsorbents selectively capture Cd²⁺ from phosphoric acid:

Reaction :

-

Conditions :

Data Table 3 : Resin Performance Comparison

| Resin Type | Capacity (mg Cd/g) | [H₃PO₄] (M) | Temp (°C) |

|---|---|---|---|

| MTC1600H (Sulfonic) | 11.2 | 0.25 | 25 |

| MTS9500 (Aminophos.) | 9.8 | 0.25 | 25 |

Thermodynamic Behavior

Cadmium speciation in H₃PO₄ depends on acid strength:

-

In dilute acid (≤30% P₂O₅) : Cd²⁺ remains hydrated.

-

In concentrated acid (≥45% P₂O₅) : Forms complexes like Cd(HPO₄)₂²⁻ .

Key Equilibrium :

Challenges and Innovations

-

Selectivity : Competing ions (Fe³⁺, Zn²⁺) reduce Cd removal efficiency by 15–30% .

-

Waste Minimization : Novel adsorbents (e.g., ZnCl₂-activated clays) achieve 95% Cd uptake with <0.1% P loss .

This synthesis integrates methodologies from patent literature and peer-reviewed studies to provide a comprehensive overview of cadmium’s reactivity in phosphoric acid systems.

Propiedades

IUPAC Name |

cadmium;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIEZXPVDTBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2H9O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930124 | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The abstract mentions cadmium being a concern in the phosphate fertilizer industry. Why is cadmium found in phosphoric acid, and what makes it an environmental concern?

A1: Cadmium is often found as a natural contaminant in phosphate rock, the primary source material for phosphoric acid production []. During the production process, cadmium can leach into the phosphoric acid. This is problematic because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.